2-Cyano-4-cyclopropyl-1H-imidazole

Descripción general

Descripción

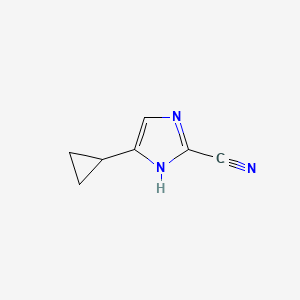

2-Cyano-4-cyclopropyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a cyano group (–CN) at the 2-position and a cyclopropyl group at the 4-position of the imidazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-cyclopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a cyano-substituted precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Análisis De Reacciones Químicas

Reaction Types and Major Pathways

The compound participates in three primary reaction categories:

Substitution Reactions

-

Cyano Group Substitution : The electron-withdrawing cyano group facilitates nucleophilic substitution. For example, reaction with amines or alcohols under basic conditions replaces the cyano group with amino or alkoxy groups .

-

Cyclopropane Ring Functionalization : The cyclopropyl group undergoes ring-opening reactions with strong electrophiles (e.g., halogens) or under acidic/basic conditions, forming dihalogenated or alkylated derivatives .

Oxidation and Reduction

-

Oxidation : The imidazole ring or cyano group can be oxidized using agents like KMnO₄ or CrO₃, yielding imidazole N-oxides or carboxylic acid derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the cyano group to an amine, forming 4-cyclopropyl-1H-imidazol-2-amine .

Halogenation

Electrophilic halogenation (e.g., Cl₂, NCS) targets the imidazole ring, producing 5-halo derivatives (e.g., 5-chloro-2-cyano-4-cyclopropyl-1H-imidazole) .

Key Reagents and Conditions

The table below summarizes reagent systems and optimized conditions for major reactions:

Synthetic Utility

-

Intermediate for Agrochemicals : Chlorinated derivatives (e.g., 5-chloro-2-cyano-4-cyclopropyl-1H-imidazole) serve as precursors to fungicides and herbicides .

-

Pharmaceutical Building Blocks : Reduction products like 4-cyclopropyl-1H-imidazol-2-amine are key intermediates in antiviral drug synthesis .

Mechanistic Insights

-

Cyclopropane Reactivity : The cyclopropyl group undergoes strain-driven ring-opening under acidic conditions, forming conjugated alkenes .

-

Regioselectivity in Halogenation : Electrophilic attack occurs preferentially at the 5-position of the imidazole ring due to electronic and steric effects .

Stability and Reaction Optimization

Aplicaciones Científicas De Investigación

Chemistry

2-Cyano-4-cyclopropyl-1H-imidazole serves as a versatile building block in organic synthesis. It is employed in the formation of more complex molecules and as a ligand in coordination chemistry, facilitating the development of novel materials and compounds.

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antitumor Activity : Demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and A375 (melanoma), with IC50 values indicating potent activity.

| Biological Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Effective against S. aureus and E. coli | |

| Antifungal | Inhibitory effects on C. albicans | |

| Antitumor | IC50 values <10 µM against A375 | |

| Anti-inflammatory | Modulation of cytokine release |

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its interactions with cytochrome P450 enzymes suggest it may influence drug metabolism, providing insights into personalized medicine approaches.

Study on Antimicrobial Activity

A study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains, revealing MIC values as low as 0.0039 mg/mL for S. aureus, indicating robust antibacterial properties.

Cytotoxicity Assessment

In vitro tests demonstrated that the compound exhibited selective cytotoxicity towards human cancer cell lines with IC50 values significantly lower than standard chemotherapeutic agents, highlighting its potential as an anticancer drug.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic efficacy:

- Absorption and Distribution : The compound's lipophilicity allows for effective absorption within biological systems.

- Metabolism : It undergoes metabolic transformations that may impact its bioavailability and overall efficacy.

Mecanismo De Acción

The mechanism of action of 2-Cyano-4-cyclopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropyl group can influence the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Cyano-1H-imidazole: Lacks the cyclopropyl group, which can affect its reactivity and biological activity.

4-Cyclopropyl-1H-imidazole:

2-Cyano-4-methyl-1H-imidazole: The methyl group can alter the compound’s steric and electronic properties compared to the cyclopropyl group.

Uniqueness

2-Cyano-4-cyclopropyl-1H-imidazole is unique due to the presence of both the cyano and cyclopropyl groups, which confer distinct chemical and biological properties

Actividad Biológica

2-Cyano-4-cyclopropyl-1H-imidazole is a heterocyclic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : Approximately 148.16 g/mol

- Structure : The compound features an imidazole ring substituted with a cyano group and a cyclopropyl moiety, contributing to its unique reactivity and biological properties.

Target Interactions

This compound interacts with various biological targets, primarily through:

- Enzyme Modulation : It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and biochemical pathways .

- Cell Signaling Pathways : The compound can modulate kinase and phosphatase activities, affecting cellular processes such as proliferation and apoptosis .

Biochemical Pathways

The compound's biological activity is attributed to its ability to affect several key pathways:

- Inflammatory Response : It has demonstrated potential as an anti-inflammatory agent by modulating cytokine production .

- Antimicrobial Activity : Research indicates that it may possess antibacterial and antifungal properties, although specific mechanisms remain under investigation .

Biological Activities

The biological activities of this compound include:

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibits the growth of various bacterial strains. |

| Antifungal | Exhibits activity against fungal pathogens. |

| Anti-inflammatory | Reduces inflammation by modulating immune responses. |

| Antitumor | Shows promise in inhibiting cancer cell proliferation in vitro. |

| Antidiabetic | Potentially influences glucose metabolism and insulin sensitivity. |

Case Studies and Research Findings

- Antitumor Activity : A study highlighted the compound's ability to inhibit the proliferation of specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Anti-inflammatory Effects : Experimental results indicated that this compound significantly reduced inflammatory markers in cell cultures treated with pro-inflammatory cytokines .

- Metabolic Stability : Research on metabolic stability revealed that the compound maintains its activity under various conditions, making it a viable candidate for further pharmacological development .

Propiedades

IUPAC Name |

5-cyclopropyl-1H-imidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKADWYKAGIPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.